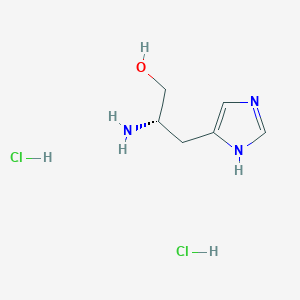

L-Histidinol dihydrochloride

描述

L-Histidinol dihydrochloride is an aralkylamine.

作用机制

Target of Action

L-Histidinol dihydrochloride primarily targets Histidinol dehydrogenase and Histidine-tRNA ligase . These enzymes play crucial roles in the biosynthesis of the amino acid histidine .

Mode of Action

This compound acts as a reversible inhibitor of protein synthesis . It competitively inhibits the pyrophosphate-ATP exchange reaction that is promoted by histidyl-tRNA synthetase in the presence of histidine . This inhibition decreases the activation of histidine, thereby affecting protein synthesis .

Biochemical Pathways

This compound is involved in the histidine biosynthesis pathway . It is a precursor of histidine in prokaryotes and some eukaryotes . The compound’s interaction with its targets leads to the inhibition of protein synthesis, affecting various downstream biochemical pathways.

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis . When culture media contains 5 μM histidine, protein synthesis is inhibited 50% in the presence of 0.1 mM histidinol . This can have various molecular and cellular effects, depending on the specific proteins affected.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of histidine in the environment can affect the compound’s efficacy in inhibiting protein synthesis . Additionally, the compound’s stability may be affected by factors such as temperature and pH .

生化分析

Biochemical Properties

L-Histidinol dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It competitively inhibits the pyrophosphate-ATP exchange reaction that is promoted by histidyl-tRNA synthetase in the presence of histidine . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has been used for inducing amino acid deprivation in HepG2 cells . It affects various types of cells and cellular processes, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It most likely inhibits protein synthesis by decreasing the activation of histidine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. A 5% aqueous solution of this compound is stable at room temperature for a minimum of 24 hours .

Metabolic Pathways

This compound is involved in the metabolic pathway of histidine biosynthesis, which is present in bacteria, archaea, lower eukaryotes, as well as plants . It interacts with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound does not significantly affect histidine transport into cells

生物活性

L-Histidinol dihydrochloride is a derivative of histidine, an essential amino acid involved in various biological processes. This compound is primarily recognized for its role as a precursor in the biosynthesis of L-histidine and has garnered attention for its potential biological activities, including antimicrobial properties, effects on amino acid metabolism, and implications in cancer research.

L-Histidinol is an amino alcohol that can be synthesized through fermentation processes involving specific microorganisms. For instance, Brevibacterium flavum has been shown to convert L-histidinol into L-histidine effectively, making it a significant compound in biotechnological applications related to amino acid production .

1. Antimicrobial Effects

Research indicates that L-histidinol exhibits antimicrobial properties. In various studies, it has been used to assess its effectiveness against pathogenic bacteria. The compound's ability to inhibit bacterial growth suggests its potential use in developing antimicrobial agents .

2. Role in Amino Acid Metabolism

L-Histidinol acts as an intermediate in the biosynthesis of histidine, which is crucial for protein synthesis and metabolic regulation. It has been demonstrated that supplementation with L-histidinol can influence the availability of histidine in microbial cultures, thereby impacting growth rates and metabolic pathways .

3. Implications in Cancer Research

Recent studies have explored the role of this compound in cancer treatment. It has been utilized to create amino acid deprivation conditions in cell cultures, enhancing the efficacy of certain chemotherapeutic agents. For example, in head and neck squamous cell carcinoma (HNSCC) models, L-histidinol was used to induce amino acid deprivation, which sensitized cancer cells to GCN2 inhibitors like AST-0513 . This suggests a potential therapeutic strategy where L-histidinol could be combined with other treatments to improve outcomes.

Case Studies and Experimental Data

A comprehensive study analyzed the effects of L-histidinol on various cancer cell lines under nutrient-deprived conditions. The results indicated that:

- Cell Proliferation : Treatment with L-histidinol resulted in significant inhibition of cell proliferation when combined with GCN2 inhibitors.

- Apoptosis Induction : Increased apoptosis was observed in HNSCC cells treated with L-histidinol and AST-0513, suggesting a mechanism for enhanced therapeutic efficacy .

| Cell Line | Proliferation Inhibition (%) | Apoptosis Rate (%) |

|---|---|---|

| SNU-1041 | 45 | 30 |

| SNU-1066 | 50 | 35 |

| Detroit-562 | 40 | 25 |

| FaDu | 55 | 40 |

Table 1: Effects of L-Histidinol on Cell Proliferation and Apoptosis in HNSCC Cell Lines

科学研究应用

Anticancer Activity

L-Histidinol dihydrochloride has been extensively studied for its potential to enhance the efficacy of various anticancer drugs.

- Mechanism of Action : It acts as a reversible inhibitor of protein biosynthesis, which can induce amino acid deprivation in tumor cells, making them more susceptible to chemotherapy agents. This mechanism has been particularly noted in head and neck squamous cell carcinoma (HNSCC) models, where L-histidinol was used to create conditions of amino acid deficiency, thereby enhancing the anti-proliferative effects of GCN2 inhibitors like AST-0513 .

- Synergistic Effects with Chemotherapy : Research demonstrates that L-histidinol significantly improves the selectivity and efficacy of alkylating agents such as bis-chloroethylnitrosourea (BCNU) and cisplatin (cisDDP) in murine models of leukemia. In studies involving DBA/2J mice bearing P388 leukemia, combinations of L-histidinol with these drugs resulted in complete cures at doses that were ineffective when used alone .

Case Study: Leukemia Treatment

A study conducted on DBA/2J mice showed that the combination of L-histidinol with BCNU not only increased the survival rates significantly but also reduced the toxicity typically associated with these chemotherapeutic agents. The median survival time increased dramatically when L-histidinol was included in treatment protocols .

Enhancement of Drug Toxicity

L-Histidinol has been shown to enhance the toxicity of various anticancer drugs across different tumor types.

- Increased Vulnerability : In vitro studies indicate that L-histidinol increases the susceptibility of human leukemia cell lines (such as Daudi and MOLT 4) to multiple anticancer agents, including doxorubicin and cyclophosphamide. This enhancement occurs in a dose- and time-dependent manner, suggesting its potential as a co-treatment agent in chemotherapy regimens .

Data Table: Drug Synergy with L-Histidinol

| Drug | Cell Line | Effect | Reference |

|---|---|---|---|

| Doxorubicin | Daudi | Increased toxicity | |

| Cyclophosphamide | MOLT 4 | Enhanced drug efficacy | |

| BCNU | P388 | 100% curative when combined | |

| Cisplatin | P388 | Significant survival improvement |

Metabolic Studies

This compound is also utilized in metabolic research, particularly concerning amino acid metabolism.

- Histidine Metabolism : It serves as a substrate for studying the enzymatic conversion processes from histidinol to histidine in various microorganisms, providing insights into metabolic pathways that are crucial for understanding nutrient requirements in cellular growth and development .

Applications in Cell Biology

In cell biology research, this compound is used as a selective agent for creating knockout cell lines.

化学反应分析

Enzymatic Oxidation to L-Histidine

L-Histidinol dihydrochloride serves as a substrate for histidinol dehydrogenase (HisD) , which catalyzes its sequential oxidation to L-histidine via L-histidinaldehyde. This reaction occurs in two NAD⁺-dependent steps:

Reaction Pathway :

- L-Histidinol → L-Histidinaldehyde :

- L-Histidinaldehyde → L-Histidine :

Key Features :

- Zinc Ion Requirement : Zn²⁺ stabilizes substrate binding but does not participate directly in catalysis .

- Stereospecificity : The reaction retains the (S)-configuration of histidinol .

Inhibition of Histidyl-tRNA Synthetase

This compound acts as a competitive inhibitor of histidyl-tRNA synthetase, blocking histidine activation for protein synthesis :

Mechanism :

- Competes with histidine for binding to the enzyme’s active site .

- Inhibits the pyrophosphate-ATP exchange reaction (IC₅₀ = 0.1 mM in media with 5 µM histidine) .

Biological Impact :

- Reduces protein synthesis by 50% in cultured human cells at 0.1 mM .

- Reversibly arrests ribosomal RNA synthesis in mouse L cells .

3.1. Conversion from L-Histidinol Phosphate

L-Histidinol is generated from L-histidinol phosphate via histidinol phosphate phosphatase (HPP) :

- Reaction : Hydrolysis of the phosphate group by HPP, releasing inorganic phosphate .

- Key Residues : Glu115, Arg160, and Arg197 in HPP are critical for substrate binding and catalysis .

3.2. Fermentative Production

Bacterial strains like Brevibacterium flavum AJ 3127 produce L-histidinol under controlled conditions :

Optimal Conditions :

| Parameter | Value | Source |

|---|---|---|

| Histidine concentration | 0.15 g/L | |

| Nitrogen source | 6% (NH₄)₂SO₄ | |

| Yield | 9.2 g/L (dihydrochloride) |

Isolation : Crystallized from culture broth using Amberlite IRC-50 chromatography .

4.1. Enzyme Activity Assays

- Used to study HisD kinetics and metal ion dependencies (e.g., Zn²⁺ vs. Mn²⁺) .

- Substrate for HPP in structural studies (PDB: 3dcp, 2z4g) .

4.2. Cell Culture Modulation

- Selects for histidine auxotrophs in mutagenesis studies .

- Enhances cytotoxicity of anticancer drugs (e.g., doxorubicin) in tumor cells by disrupting protein synthesis .

Chemical Stability and Reactivity

属性

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCAFNBBXRWXQA-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880030 | |

| Record name | L-Histidinol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596-64-1 | |

| Record name | Imidazole-4-propanol, beta-amino-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidinol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-β-amino-1H-imidazole-4-propanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions L-Histidinol dihydrochloride exhibited dose-dependent inhibition of MCF-7 breast cancer cell proliferation. Could you elaborate on the potential mechanism behind this observed effect?

A1: While the study [] highlights the antiproliferative effect of this compound on MCF-7 cells, it doesn't delve into the specific underlying mechanism. Further research is needed to understand how this compound interacts with cellular targets and pathways to inhibit proliferation. Potential areas of investigation include its influence on cell cycle progression, apoptosis induction, or its role in modulating key signaling pathways associated with breast cancer cell growth and survival.

Q2: The research focuses on identifying bioactive compounds from Murraya koenigii L. Spreng with anti-cancer properties. Were there any comparative analyses between the efficacy of this compound and other identified compounds like Pheniramine maleate salt against MCF-7 cells?

A2: The research [] does state that Pheniramine maleate salt, Doxylamine succinate salt, and this compound all demonstrated dose-dependent inhibition of MCF-7 cell proliferation. Notably, Pheniramine maleate salt exhibited the highest inhibitory effect, achieving 98.46% inhibition at a concentration of 280 μg/mL after 72 hours. The study does not directly compare the efficacy of this compound to other identified compounds in a head-to-head manner. Further research is needed to determine if differences in potency and efficacy exist between these compounds and to elucidate the specific mechanisms underlying their antiproliferative effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。